Cas no 39110-76-4 (1-(Naphthalen-2-yl)ethanamine Hydrochloride)

1-(Naphthalen-2-yl)ethanamine Hydrochloride is a chiral amine derivative featuring a naphthalene backbone, commonly utilized as an intermediate in pharmaceutical synthesis and organic research. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound’s rigid aromatic structure contributes to its utility in asymmetric synthesis and ligand design, particularly in catalysis and medicinal chemistry applications. High purity grades ensure reproducibility in reactions, while its well-defined stereochemistry makes it valuable for enantioselective transformations. Suitable for use under controlled conditions, it serves as a versatile building block for developing bioactive molecules and fine chemicals.
1-(Naphthalen-2-yl)ethanamine Hydrochloride structure
39110-76-4 structure
Product Name:1-(Naphthalen-2-yl)ethanamine Hydrochloride
CAS No:39110-76-4
MF:C12H14ClN
MW:207.699262142181
MDL:MFCD09971448
CID:4648331
PubChem ID:24686261
Update Time:2025-06-09

1-(Naphthalen-2-yl)ethanamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-2-yl)ethanamine HCl
    • 1-(2-naphthyl)ethanamine hydrochloride
    • 1-naphthalen-2-ylethanamine;hydrochloride
    • 1-(NAPHTHALEN-2-YL)ETHANAMINE HYDROCHLORIDE
    • V5677
    • 1-(naphthalene-2-yl)-ethylamine hydrochloride
    • Y10928
    • BS-28373
    • SB78043
    • SCHEMBL6417289
    • EN300-31286
    • SB77679
    • SB77873
    • CS-0205755
    • 1-(naphthalen-2-yl)ethan-1-amine hydrochloride
    • SVJSCAQZYGXVIL-UHFFFAOYSA-N
    • 1-(NAPHTHALEN-2-YL)ETHANAMINEHYDROCHLORIDE
    • MFCD09971448
    • 39110-76-4
    • 1-(Naphthalen-2-yl)ethanamine Hydrochloride
    • MDL: MFCD09971448
    • Inchi: 1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H
    • InChI Key: SVJSCAQZYGXVIL-UHFFFAOYSA-N
    • SMILES: Cl.NC(C)C1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 207.0814771g/mol
  • Monoisotopic Mass: 207.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

1-(Naphthalen-2-yl)ethanamine Hydrochloride Security Information

1-(Naphthalen-2-yl)ethanamine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N926503-100mg
1-(Naphthalen-2-yl)ethanamine Hydrochloride
39110-76-4
100mg
$ 50.00 2022-06-03
TRC
N926503-500mg
1-(Naphthalen-2-yl)ethanamine Hydrochloride
39110-76-4
500mg
$ 70.00 2022-06-03
TRC
N926503-1g
1-(Naphthalen-2-yl)ethanamine Hydrochloride
39110-76-4
1g
$ 115.00 2022-06-03
Chemenu
CM231327-5g
1-(Naphthalen-2-yl)ethanamine hydrochloride
39110-76-4 97%
5g
$*** 2023-05-30
Chemenu
CM231327-10g
1-(Naphthalen-2-yl)ethanamine hydrochloride
39110-76-4 97%
10g
$*** 2023-05-30
abcr
AB489464-250 mg
1-(Naphthalen-2-yl)ethanamine HCl; .
39110-76-4
250MG
€86.40 2023-04-20
abcr
AB489464-1 g
1-(Naphthalen-2-yl)ethanamine HCl; .
39110-76-4
1g
€117.60 2023-04-20
abcr
AB489464-5 g
1-(Naphthalen-2-yl)ethanamine HCl; .
39110-76-4
5g
€251.70 2023-04-20
Enamine
EN300-31286-0.05g
1-(naphthalen-2-yl)ethan-1-amine hydrochloride
39110-76-4 97%
0.05g
$19.0 2023-09-05
Enamine
EN300-31286-0.1g
1-(naphthalen-2-yl)ethan-1-amine hydrochloride
39110-76-4 97%
0.1g
$19.0 2023-09-05

1-(Naphthalen-2-yl)ethanamine Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:39110-76-4)1-(Naphthalen-2-yl)ethanamine Hydrochloride
Order Number:A1183846
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:53
Price ($):177.0
Email:sales@amadischem.com

Additional information on 1-(Naphthalen-2-yl)ethanamine Hydrochloride

Introduction to 1-(Naphthalen-2-yl)ethanamine Hydrochloride (CAS No. 39110-76-4)

1-(Naphthalen-2-yl)ethanamine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 39110-76-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This hydrochloride salt derivative of 1-(naphthalen-2-yl)ethanamine has garnered attention due to its structural uniqueness and potential biological activities. The naphthalene moiety, a fused aromatic ring system, contributes to the compound's stability and reactivity, making it a valuable scaffold for further chemical modifications and pharmacological investigations.

The chemical structure of 1-(Naphthalen-2-yl)ethanamine Hydrochloride consists of a benzene-like naphthalene ring connected to an ethylamine group, which is further protonated to form the hydrochloride salt. This modification enhances the compound's solubility in aqueous solutions, a critical factor for formulation development and biological testing. The presence of the aromatic naphthalene ring suggests potential interactions with various biological targets, including enzymes and receptors, which are pivotal in drug discovery processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 1-(Naphthalen-2-yl)ethanamine Hydrochloride. These studies have highlighted its potential as an inhibitor or modulator of several key enzymes involved in metabolic pathways and signal transduction. For instance, preliminary computational studies suggest that the compound may interact with monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders such as Parkinson's disease and depression.

In the context of drug development, the versatility of 1-(Naphthalen-2-yl)ethanamine Hydrochloride lies in its ability to serve as a precursor for more complex derivatives. By incorporating functional groups or altering the substitution patterns on the naphthalene ring, chemists can fine-tune the pharmacological properties of the compound. This approach has been successfully applied in the synthesis of novel antihypertensive agents, where structural modifications have led to improved selectivity and reduced side effects.

The hydrochloride form of 1-(Naphthalen-2-yl)ethanamine Hydrochloride is particularly advantageous for pharmaceutical applications due to its stability under various storage conditions. This stability ensures consistent quality throughout the synthesis process and during long-term storage, which is essential for both laboratory research and industrial-scale production. Additionally, the compound's solubility profile allows for easy formulation into oral or injectable medications, facilitating its use in clinical trials and therapeutic settings.

Current research in medicinal chemistry has focused on exploring the therapeutic potential of 1-(Naphthalen-2-yl)ethanamine Hydrochloride in treating inflammatory diseases. Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings align with the growing interest in developing small-molecule inhibitors that target inflammatory pathways without causing significant immunosuppression.

The synthesis of 1-(Naphthalen-2-yl)ethanamine Hydrochloride involves multi-step organic reactions, typically starting from commercially available naphthalene derivatives. The process often includes nucleophilic substitution reactions followed by salt formation to yield the final product. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods are essential for ensuring that the final product meets stringent pharmaceutical standards.

Quality control plays a crucial role in the production of 1-(Naphthalen-2-yl)ethanamine Hydrochloride, with rigorous analytical techniques employed to verify purity and consistency. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used tools for characterizing the compound. These analytical methods provide detailed insights into the molecular structure and confirm that the product adheres to predefined specifications.

The pharmacokinetic properties of 1-(Naphthalen-2-yl)ethanamine Hydrochloride are another area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within living systems. These studies are critical for determining optimal dosing regimens and predicting potential drug-drug interactions. Additionally, pharmacokinetic data helps in assessing whether the compound will achieve therapeutic levels at achievable doses without causing adverse effects.

In conclusion, 1-(Naphthalen-2-yl)ethanamine Hydrochloride (CAS No. 39110-76-4) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for designing new drugs targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in future therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39110-76-4)1-(Naphthalen-2-yl)ethanamine Hydrochloride
A1183846
Purity:99%
Quantity:10g
Price ($):177.0
Email